N-(3,4-dichlorophenyl)-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced via acylation reactions using trifluoroacetic anhydride or trifluoroacetyl chloride.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its biological activities.
Industry: Used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide: can be compared with other indole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to other indole derivatives.
Properties
Molecular Formula |
C18H11Cl2F3N2O2 |
---|---|
Molecular Weight |
415.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide |
InChI |
InChI=1S/C18H11Cl2F3N2O2/c19-13-6-5-10(7-14(13)20)24-16(26)9-25-8-12(17(27)18(21,22)23)11-3-1-2-4-15(11)25/h1-8H,9H2,(H,24,26) |
InChI Key |
TYLVGHPQDQTBKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=O)C(F)(F)F |
Origin of Product |
United States |
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